

Awl-II-38.3: A Comparative Guide to Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **Awl-II-38.3**'s cross-reactivity profile against other kinases, supported by experimental data. **Awl-II-38.3**, also identified as inhibitor 6 (ALW-II-38–3), is a potent, type II inhibitor primarily targeting the Ephrin-A receptor 3 (EphA3) kinase, binding to the inactive "DFG-out" conformation.[1] While demonstrating high affinity for its primary target, understanding its off-target interactions is crucial for assessing its selectivity and potential therapeutic applications.

Quantitative Analysis of Kinase Inhibition

The cross-reactivity of **AwI-II-38.3** was extensively evaluated against a panel of 402 kinases. The following tables summarize the dissociation constants (Kd) for kinases where significant binding was observed, and the half-maximal inhibitory concentrations (IC50) for a subset of these kinases, providing a quantitative measure of the inhibitor's potency and selectivity.[1]

Table 1: Dissociation Constants (Kd) of Awl-II-38.3 for Various Kinases[1]



Kinase Target	Dissociation Constant (Kd) in nM
EphA3	Data not explicitly provided in the main text, but is the primary target
EphA2	96
EphA5	110
EphA8	130
EphB2	160
EphB3	520
B-Raf	23
CSF1R	48
DDR1	18
DDR2	21
Kit	48
Lck	88
ρ38α	22
р38β	33
PDGFRα	29
PDGFRβ	30
Raf1	39
Frk	Binding observed, specific Kd not provided

Table 2: Half-Maximal Inhibitory Concentration (IC50) of **Awl-II-38.3** against Selected Kinases[1]



Kinase Target	IC50 (nM)
EphB2	40 (cellular EC50)
B-Raf	Biochemical IC50 determined, specific value not provided in the main text
Other kinases with Kd < 100 nM were tested, but specific IC50 values for Awl-II-38.3 were not detailed in the primary text.	

Note: The provided data is based on the supplementary information of the primary research article. Some specific values for the primary target and other tested kinases were not explicitly detailed in the main text of the publication.

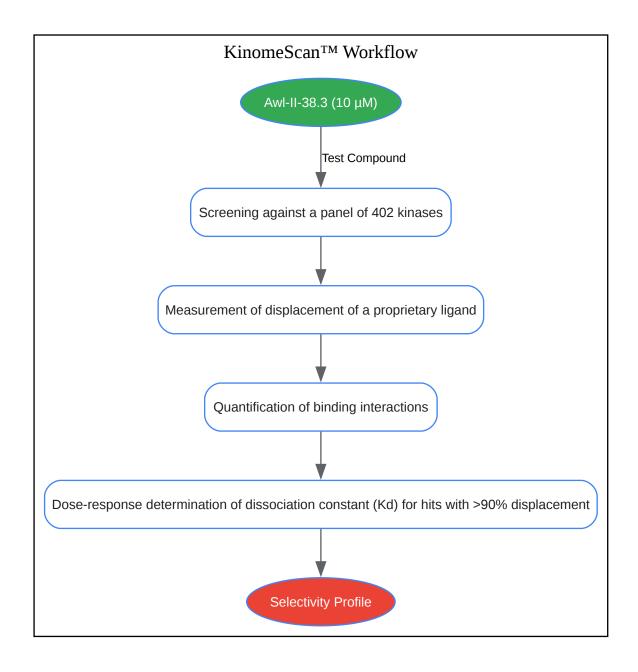
Experimental Protocols

The following methodologies were employed to determine the kinase cross-reactivity of **Awl-II-38.3**.

Kinase Binding Affinity (Kd) Determination

The initial broad-panel screening to determine the dissociation constants (Kd) of **Awl-II-38.3** was performed using the Ambit Biosciences KinomeScan[™] platform.[1] This competitive binding assay quantitatively measures the interaction of a test compound with a panel of kinases.





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KinomeScan™ experimental workflow.

In this assay, kinases are expressed as fusions with a DNA tag. The ability of the test compound (**Awl-II-38.3**) to displace a proprietary, immobilized ligand from the kinase active site is measured by quantitative PCR of the DNA tag. Compounds that showed greater than 90% displacement at a concentration of 10 μ M were subjected to dose-response analysis to determine their dissociation constant (Kd).[1]



Biochemical Kinase Activity (IC50) Determination

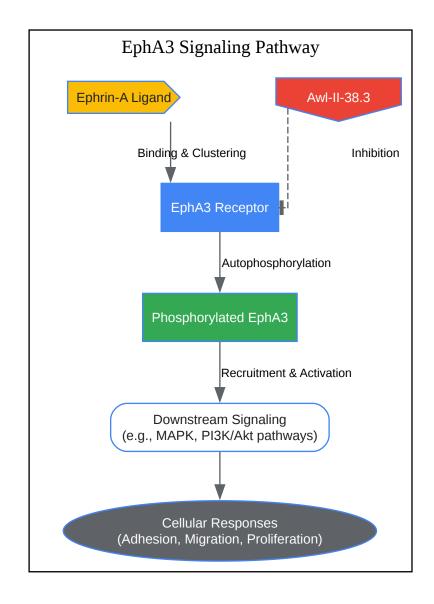
For kinases that demonstrated a dissociation constant below 100 nM, biochemical kinase activity assays were conducted to determine the half-maximal inhibitory concentration (IC50) using the Invitrogen SelectScreen® Kinase Profiling Service.[1]

These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. The assays were performed with a starting inhibitor concentration of 10 μ M, followed by three-fold serial dilutions. The concentration of ATP used was at the apparent Km for each respective kinase, with the exception of B-Raf, for which the assay was conducted at 100 μ M ATP.[1]

EphA3 Signaling Pathway

AwI-II-38.3 is a potent inhibitor of the EphA3 receptor tyrosine kinase. The binding of its cognate ephrin-A ligands to EphA3 on the cell surface induces receptor clustering and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins, activating multiple pathways that regulate critical cellular processes such as cell adhesion, migration, proliferation, and differentiation. **AwI-II-38.3** exerts its effect by blocking the ATP binding site of the EphA3 kinase domain, thereby inhibiting its catalytic activity and preventing the initiation of these downstream signaling cascades.





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Simplified EphA3 signaling pathway.

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References

1. pnas.org [pnas.org]



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